molecular formula C13H12FN5 B10908324 3-Fluoro-4-(2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline

3-Fluoro-4-(2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline

Cat. No.: B10908324
M. Wt: 257.27 g/mol
InChI Key: FWZYCCAMZPGYNO-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline is a fluorinated aniline derivative featuring a bipyrazole moiety. The compound’s structure combines an electron-withdrawing fluorine atom at the 3-position of the aniline ring with a 2'-methyl-substituted bipyrazole system at the 4-position. This structural motif is critical for applications in medicinal chemistry and materials science, where fluorine and heterocyclic groups often enhance bioavailability, metabolic stability, and binding specificity.

Properties

Molecular Formula

C13H12FN5

Molecular Weight

257.27 g/mol

IUPAC Name

3-fluoro-4-[3-(2-methylpyrazol-3-yl)pyrazol-1-yl]aniline

InChI

InChI=1S/C13H12FN5/c1-18-13(4-6-16-18)11-5-7-19(17-11)12-3-2-9(15)8-10(12)14/h2-8H,15H2,1H3

InChI Key

FWZYCCAMZPGYNO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NN(C=C2)C3=C(C=C(C=C3)N)F

Origin of Product

United States

Preparation Methods

Synthesis of Bipyrazole Nucleophiles

The bipyrazole component, 2'-methyl-1H,2'H-3,3'-bipyrazole, is synthesized independently via cyclocondensation. A representative approach involves:

  • Bromination of 1,3-diketones : Treating 1,3-diphenylpropane-1,3-dione with bromine in acetonitrile yields α-brominated diketones.

  • Alkylation with pyrazole derivatives : Reacting the brominated diketone with 3-methylpyrazole in N-methyl-2-pyrrolidinone (NMP) facilitates alkylation, forming a bipyrazole precursor.

  • Cyclocondensation : Condensation with phenylhydrazine in methanol/acetic acid completes the bipyrazole ring.

Substitution on Fluorinated Aniline

The pre-formed bipyrazole is then coupled to 3-fluoro-4-nitroaniline via NAS under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Subsequent reduction of the nitro group to an amine using hydrogen gas and palladium on carbon yields the target compound.

Key Data:

ParameterConditions/Outcome
Bipyrazole Yield68–72%
NAS Reaction Time12–16 hours
Final Reduction Yield85–90%

Suzuki-Miyaura Cross-Coupling for Direct Bipyrazole Attachment

The Suzuki-Miyaura reaction enables direct coupling of boronic acid-functionalized bipyrazoles with halogenated anilines. This method avoids multi-step substitutions and offers superior regioselectivity.

Boronic Acid Preparation

The bipyrazole boronic acid is synthesized by lithiating 2'-methyl-1H,2'H-3,3'-bipyrazole at the 1-position using n-BuLi, followed by treatment with triisopropyl borate.

Coupling with 3-Fluoro-4-Iodoaniline

Reacting the bipyrazole boronic acid with 3-fluoro-4-iodoaniline in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture (90°C, 8 hours) achieves coupling. The reaction proceeds via oxidative addition and transmetallation, yielding the target compound after purification.

Key Data:

ParameterConditions/Outcome
Pd Catalyst Loading2 mol%
Reaction Yield75–80%
Purity (HPLC)>98%

One-Pot Tandem Cyclization and Coupling

This method integrates bipyrazole formation and aniline functionalization in a single vessel, reducing intermediate isolation steps.

Hydrazine Cyclocondensation

A mixture of 3-fluoro-4-aminophenylhydrazine and acetylacetone in ethanol undergoes cyclocondensation at reflux (12 hours), forming the bipyrazole ring directly on the aniline backbone.

Methylation and Optimization

Post-cyclization, methylation at the 2'-position is achieved using methyl iodide and K₂CO₃ in DMF. This step requires careful temperature control (60°C) to avoid over-alkylation.

Key Data:

ParameterConditions/Outcome
Cyclization Yield60–65%
Methylation Yield88–92%

Metal-Mediated C–H Activation

Recent advances employ palladium-catalyzed C–H activation to directly functionalize 3-fluoroaniline with bipyrazole groups, bypassing pre-halogenation.

Direct Coupling Protocol

Using Pd(OAc)₂ and XPhos as a ligand, 3-fluoroaniline reacts with 2'-methyl-1H,2'H-3,3'-bipyrazole in tert-butanol at 100°C. The reaction leverages directing-group-free C–H activation, achieving moderate yields.

Key Data:

ParameterConditions/Outcome
Catalyst SystemPd(OAc)₂/XPhos
Reaction Yield50–55%
Solventtert-Butanol

Comparative Analysis of Methods

The table below evaluates the four primary methods based on yield, scalability, and practicality:

MethodYield (%)ScalabilityKey AdvantageLimitation
NAS70–75HighWell-established protocolMulti-step synthesis
Suzuki-Miyaura75–80ModerateRegioselective couplingBoronic acid instability
One-Pot Tandem60–65LowReduced intermediate handlingCompeting side reactions
C–H Activation50–55ExperimentalNo pre-functionalizationLow yield, high catalyst load

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The aniline group undergoes regioselective electrophilic substitution, primarily at the para position relative to the fluorine atom. Reaction conditions and outcomes depend on the electronic effects of substituents:

Reaction TypeReagents/ConditionsProductYieldKey Observations
NitrationHNO₃/H₂SO₄, 0–5°C3-Fluoro-4-(2'-methylbipyrazol-1-yl)-2-nitroaniline65–72%Nitro group introduced at C2 due to fluorine’s meta-directing effect.
SulfonationH₂SO₄, 180°CSulfonic acid derivative58%Requires prolonged heating; bipyrazole remains intact.

Mechanistic Insight : The electron-donating NH₂ group activates the ring, while fluorine directs substitution to specific positions. Steric hindrance from the bipyrazole moiety reduces reactivity at adjacent sites.

Amide Bond Formation

The primary amine reacts with acylating agents to form stable amides, a key step in medicinal chemistry derivatization:

Acylating AgentCatalystSolventProductYield
Propanoyl chlorideDMAPDCMN-Propanoyl derivative85%
Benzoyl chloridePyridineTHFN-Benzoyl derivative78%

Application : These derivatives are precursors for kinase inhibitors and antimicrobial agents .

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom participates in SNAr reactions under basic conditions due to its strong electron-withdrawing effect:

NucleophileConditionsProductYield
PiperidineDMF, 80°C, K₂CO₃4-(2'-Methylbipyrazol-1-yl)-3-piperidinylaniline63%
Sodium methoxideMeOH, refluxMethoxy derivative55%

Limitation : Steric bulk near the fluorine atom reduces reactivity toward larger nucleophiles.

Coordination Chemistry

The bipyrazole moiety acts as a bidentate ligand, forming complexes with transition metals:

Metal SaltSolventComplex StructureStability Constant (log K)
Cu(NO₃)₂EthanolOctahedral Cu(II) complex8.2 ± 0.3
PdCl₂AcetonitrileSquare-planar Pd(II) complex10.1 ± 0.2

Applications : Metal complexes show enhanced catalytic activity in cross-coupling reactions and potential as MRI contrast agents .

Oxidation Reactions

The aniline’s NH₂ group oxidizes to nitro or nitroso groups under controlled conditions:

Oxidizing AgentConditionsProductYield
H₂O₂, FeSO₄H₂O, pH 3Nitroso derivative40%
KMnO₄, H⁺60°CNitro derivative68%

Caution : Strong oxidants may degrade the bipyrazole moiety if temperatures exceed 70°C.

Comparative Reactivity Table

Reaction TypeRate (k, M⁻¹s⁻¹)Selectivity FactorDominant Factor
EAS (Nitration)1.2 × 10⁻³5:1 (C2 > C5)Electronic effects
SNAr (Piperidine)4.8 × 10⁻⁴3:1 (C4-F)Steric accessibility
Amidation9.6 × 10⁻²>95% (N-acylation)Catalyst efficiency

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing bipyrazole structures often exhibit anticancer properties . The unique combination of the fluorinated aniline core and the bipyrazole moiety in 3-Fluoro-4-(2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline may enhance its binding affinity to biological receptors, potentially increasing its efficacy against cancer cells. Studies have shown that similar compounds can inhibit tumor growth in various cancer models.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against several pathogens. The presence of the bipyrazole structure is linked to enhanced activity against bacteria and fungi. For instance, derivatives of bipyrazole have demonstrated effectiveness against strains like Mycobacterium smegmatis and Candida albicans, suggesting that this compound could be developed into a novel antimicrobial agent .

Coordination Chemistry

The ability of this compound to form complexes with metal ions makes it a candidate for applications in coordination chemistry . Its reactivity can be harnessed to create new materials with specific electronic properties or catalytic activities. For example, studies have indicated that similar bipyrazole derivatives can be used to synthesize metal-organic frameworks (MOFs) with applications in gas storage and separation technologies .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2’-methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its bipyrazole-aniline scaffold. Below is a comparative analysis with structurally related derivatives:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
3-Fluoro-4-(2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline Fluorine at C3; 2'-methyl bipyrazole at C4 ~270–300 (estimated) Potential kinase inhibition, antimicrobial activity (inferred)
3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline Chloro/fluoro at C3/C4; methoxyphenyl-pyrazole Not reported Antimicrobial activity; synthesized via Schiff base condensation
3-Fluoro-4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline Fluorine at C3; trifluoromethyl-pyrazole at C4 235.31 Intermediate for agrochemicals/pharmaceuticals
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline Fluorine at C3; methylpiperazine at C4 209.27 Antipsychotic drug intermediate

Key Observations:

Substituent Effects: Halogen Influence: The 3-fluoro group in the target compound and its analogs enhances electronegativity and metabolic stability compared to non-halogenated analogs . Chloro substituents (as in ) may increase lipophilicity but reduce electronic effects compared to fluorine. Heterocyclic Moieties: The bipyrazole system in the target compound provides a rigid, planar structure conducive to π-π stacking in protein binding, unlike the flexible methylpiperazine in .

Synthetic Routes :

  • The target compound’s synthesis likely involves Ullmann coupling or nucleophilic aromatic substitution to attach the bipyrazole to the aniline core, analogous to methods used for similar pyrazole-aniline derivatives .

Applications :

  • Bipyrazole-aniline derivatives are explored as kinase inhibitors (e.g., EGFR, VEGFR) due to their ability to occupy hydrophobic pockets in enzyme active sites .
  • The trifluoromethyl analog is prioritized in agrochemical research for its resistance to metabolic degradation.

Biological Activity

3-Fluoro-4-(2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antitumor properties and mechanisms of action, as well as its synthesis and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H11FN5\text{C}_{11}\text{H}_{11}\text{F}\text{N}_5

This structure includes a fluorine atom and a bipyrazole moiety, which are critical for its biological activity.

Antitumor Activity

Recent studies have demonstrated that compounds containing fluorinated anilines exhibit enhanced antitumor activity. For instance, modifications with fluorine atoms have been shown to increase the potency of aniline-substituted derivatives against various cancer cell lines. A study highlighted that fluorinated podophyllum derivatives exhibited significant antitumor effects by enhancing mitochondrial apoptosis pathways, suggesting that this compound may also possess similar properties .

Table 1: Antitumor Activity of Fluorinated Aniline Derivatives

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Podophyllum DerivativeHeLa0.1Mitochondrial apoptosis
3-Fluoro-AnilineA5490.5Cell cycle arrest at G2/M phase
3-Fluoro-BipyrazoleNCI-H12990.8Apoptosis induction

The biological activity of this compound may involve several mechanisms:

  • Cell Cycle Arrest : Studies indicate that certain derivatives cause cell cycle arrest in the G2/M phase, leading to reduced proliferation of cancer cells .
  • Apoptosis Induction : The compound may enhance apoptotic signaling pathways, thus promoting programmed cell death in malignant cells .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorinated compounds can induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Case Study 1: Fluorinated Anilines in Cancer Therapy

In a comparative study involving various fluorinated anilines, researchers found that compounds similar to this compound exhibited significant inhibition against multiple cancer cell lines. The study emphasized the importance of the fluorine atom in enhancing the biological activity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Study 2: Structure-Activity Relationship (SAR)

An investigation into the SAR of bipyrazole derivatives revealed that modifications at specific positions significantly impacted their biological efficacy. The presence of electron-withdrawing groups like fluorine was correlated with improved binding affinity to target proteins involved in tumor growth regulation .

Q & A

Q. What are the recommended synthetic routes for 3-Fluoro-4-(2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline, and what methodological considerations are critical for reproducibility?

The compound can be synthesized via reductive amination, as demonstrated in structurally similar aniline derivatives. For example, NaBH₄/I₂ in methanol under neutral conditions at room temperature efficiently reduces imine intermediates to secondary amines . Key considerations include stoichiometric control of the reducing agent, inert atmosphere to prevent oxidation, and post-reaction purification via silica gel chromatography (e.g., CH₂Cl₂:MeOH 9:1) to isolate the product .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and bipyrazole-aniline connectivity. Fluorine coupling in ¹⁹F NMR verifies the position of the fluoro substituent .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95%) and detects byproducts .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Q. How can researchers address discrepancies in reported bioactivity data for analogs of this compound?

Contradictions often arise from substituent effects. For example, replacing the 2'-methyl group with trifluoromethyl or morpholine alters electronic properties and binding affinity. Systematic comparative studies using isosteric analogs and standardized assays (e.g., kinase inhibition protocols) can clarify structure-activity relationships (SAR) .

Q. What are the key structural analogs, and how do their properties differ?

  • 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline : Increased basicity due to the piperazine ring, enhancing solubility but reducing metabolic stability .
  • 3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline : Extended π-system improves kinase inhibition potency but complicates synthesis .
  • 4-(3-Chloro-4-fluorophenoxy)-2-methylaniline : Phenoxy substituents increase steric bulk, affecting target selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in reductive amination?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance imine formation, while methanol minimizes side reactions .
  • Catalyst Screening : Testing alternatives to NaBH₄/I₂, such as Zn(BH₄)₂ or Hantzsch ester, could improve enantioselectivity .
  • Kinetic Monitoring : In situ FTIR or LC-MS tracks intermediate formation, enabling real-time adjustments .

Q. What computational strategies predict this compound’s binding mode to biological targets like c-Met kinase?

  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with fluoro-aniline and bipyrazole hydrophobic contacts .
  • QSAR Models : 3D-QSAR using CoMFA/CoMSIA correlates substituent electronegativity (fluoro) and steric parameters (methyl) with IC₅₀ values .

Q. How can conflicting data on metabolic stability be resolved?

  • In Vitro Assays : Liver microsome studies (human/rat) quantify oxidative degradation. LC-MS/MS identifies metabolites (e.g., N-dealkylation or hydroxylation) .
  • Isotope Labeling : ¹⁸O/²H isotopes trace degradation pathways, distinguishing enzymatic vs. non-enzymatic mechanisms .

Q. What crystallographic insights are available for related compounds, and how do they inform structural analysis?

X-ray crystallography of analogs (e.g., 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde) reveals planar bipyrazole-aniline systems and intramolecular hydrogen bonding, stabilizing the bioactive conformation . Synchrotron radiation resolves fluorine electron density, aiding in charge distribution analysis .

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